molecular formula C28H23FN2O7 B2973483 N-(3,4-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide CAS No. 866864-64-4

N-(3,4-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide

Cat. No.: B2973483
CAS No.: 866864-64-4
M. Wt: 518.497
InChI Key: ZONHRMDVWFBXGC-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a useful research compound. Its molecular formula is C28H23FN2O7 and its molecular weight is 518.497. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

The structural aspects of amide-containing isoquinoline derivatives have been studied, focusing on their ability to form gels or crystalline solids upon treatment with mineral acids. These compounds exhibit interesting host–guest chemistry, forming inclusion compounds with enhanced fluorescence emission, which could be valuable in the development of novel fluorescent sensors or materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Molecular Docking

The synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides through a three-component reaction showcases the compound's potential for creating derivatives with varied biological activities. This methodology offers a straightforward approach for the development of new chemical entities that could be explored in drug discovery (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014).

Development of Fluorescent Sensors

A novel ratiometric fluorescent sensor for Zn2+ detection, incorporating a quinoline fluorophore, demonstrates the potential use of similar compounds in the detection and quantification of metal ions. Such sensors could have applications in environmental monitoring, bioimaging, and diagnostic assays (Gu, Wan, Liu, Liu, & Yao, 2014).

Catalysis Research

Compounds related to the structure have been used in the preparation of ruthenium catalysts for ketone reduction, illustrating the potential application of such compounds in catalytic processes, including synthetic organic transformations and industrial chemistry (Facchetti, Jurčík, Baldino, Giboulot, Nedden, Zanotti-gerosa, Blackaby, Bryan, Boogaard, McLaren, Moya, Reynolds, Sandham, Martinuzzi, & Baratta, 2016).

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23FN2O7/c1-35-22-8-7-18(11-23(22)36-2)30-26(32)15-31-14-20(27(33)16-3-5-17(29)6-4-16)28(34)19-12-24-25(13-21(19)31)38-10-9-37-24/h3-8,11-14H,9-10,15H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONHRMDVWFBXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23FN2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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